molecular formula C14H12N4O5 B2590512 N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421442-32-1

N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2590512
CAS No.: 1421442-32-1
M. Wt: 316.273
InChI Key: JFCYSHRJNNGLEY-UHFFFAOYSA-N
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Description

N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H12N4O5 and its molecular weight is 316.273. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

  • Compounds containing furazan and oxadiazole moieties, similar to the core structure of N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, are synthesized for their potential as insensitive energetic materials. These materials are characterized by moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional energetic materials like TNT (Yu et al., 2017).

Pharmacological Potential

  • Derivatives of furan and oxadiazole, which share structural similarities with the target compound, have been evaluated for their therapeutic potential. Oxadiazole or furadiazole-containing compounds are notable for their broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This highlights the potential pharmacological applications of compounds with similar structural features (Siwach & Verma, 2020).

Bioisosterism in Drug Design

  • The hydroxyfurazanyl moiety, which is structurally related to the oxadiazole and furan components of the target compound, has been proposed as a non-classical bioisoster of the carboxy function in the design of γ-aminobutyric acid (GABA) analogues. This suggests the potential use of the target compound in the development of new drugs targeting the GABA receptor, indicating its relevance in pharmacological research (Tosco & Lolli, 2008).

Heterocyclic Chemistry

  • The synthesis and characterization of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives underscore the versatility of furan-based compounds in heterocyclic chemistry. Such compounds, including the target molecule, are of interest for their potential applications in creating new chemical entities with varied biological activities (El-Essawy & Rady, 2011).

Properties

IUPAC Name

N-[4-(furan-2-ylmethylcarbamoyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-8-5-10(18-23-8)13(20)17-14-16-11(7-22-14)12(19)15-6-9-3-2-4-21-9/h2-5,7H,6H2,1H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYSHRJNNGLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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